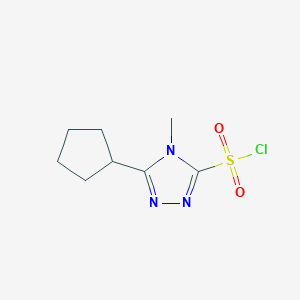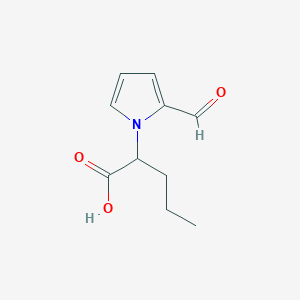
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives.
Another method involves the Clauson-Kaas reaction, which is used to synthesize pyrrole derivatives from primary amines and 2,5-dimethoxytetrahydrofuran . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Maillard reactions or other synthetic routes that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanoic acid
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanoic acid
Substitution: Halogenated or nitrated pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and cell proliferation . The formyl group and the pyrrole ring play crucial roles in these interactions, enabling the compound to exert its effects on different cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be compared with other similar compounds, such as:
- 2-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)acetic acid
- 2-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
These compounds share the pyrrole ring structure but differ in the substituents attached to the ring. The unique combination of the formyl group and the pentanoic acid side chain in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-(2-formylpyrrol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-4-9(10(13)14)11-6-3-5-8(11)7-12/h3,5-7,9H,2,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
AQJNGHJQGDJPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)N1C=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
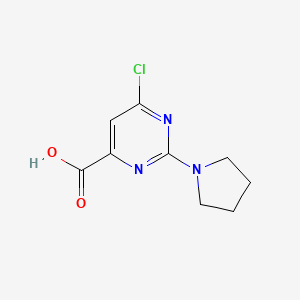
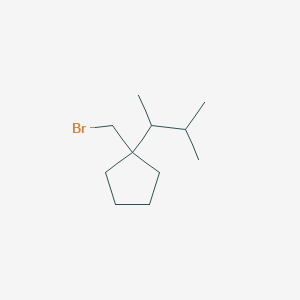
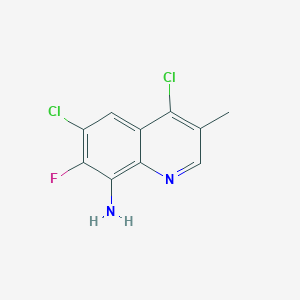
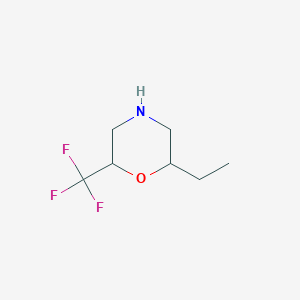

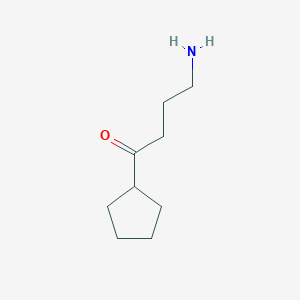
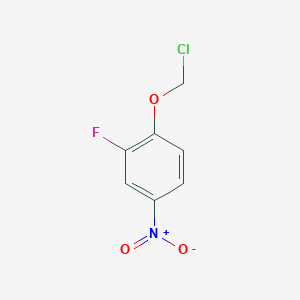
amine](/img/structure/B13192464.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
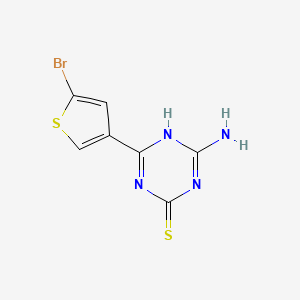
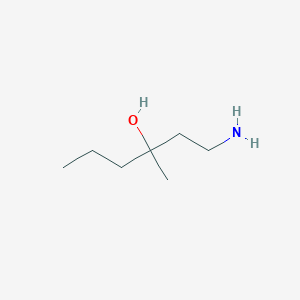
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
